(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2.ClH/c1-15(2,3)18-7-11(12(8-18)14(19)20)10-5-4-9(16)6-13(10)17;/h4-6,11-12H,7-8H2,1-3H3,(H,19,20);1H/t11-,12+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJIQYXRJKHSQS-ZVWHLABXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C[C@H]([C@@H](C1)C(=O)O)C2=C(C=C(C=C2)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the areas of cancer therapy and neurodegenerative diseases. Its unique structure allows for interactions with various biological targets, which has been the focus of several studies.
- Molecular Formula : C15H20ClF2NO2
- Molecular Weight : 319.78 g/mol
- CAS Number : 455957-75-2
The biological activity of this compound is largely attributed to its interaction with G protein-coupled receptors (GPCRs), which are critical in mediating cellular responses to various stimuli. Specifically, it has been noted for its potential as a modulator of the muscarinic acetylcholine receptors (M3R), which are implicated in processes such as cell proliferation and apoptosis resistance in cancer cells .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance:
- Cytotoxicity : The compound demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin .
- Mechanism : The compound's structure allows it to engage with specific protein targets involved in cancer pathways, enhancing its potential as an anticancer agent.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective properties:
- Alzheimer's Disease : In a study focusing on Alzheimer’s disease treatment, derivatives similar to this compound exhibited both antiaggregatory and antioxidant effects. These properties are crucial for combating amyloid beta and tau protein aggregation, which are hallmarks of Alzheimer's pathology .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer efficacy | Showed significant cytotoxicity against FaDu cells; better than bleomycin. |
| Study B | Investigate neuroprotective mechanisms | Identified antiaggregatory effects on tau proteins; potential for Alzheimer's treatment. |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrrolidine ring and substituents significantly affect biological activity:
Comparison with Similar Compounds
Key Properties :
- CAS Number : 455957-94-5 (free acid form) .
- Molecular Formula: C₁₅H₁₉F₂NO₂ (free acid); the hydrochloride salt adds HCl .
- Molecular Weight : 283.31 g/mol (free acid) .
- Synonym: Trans-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid .
- LogP : 2.80 (indicative of moderate lipophilicity) .
The compound’s synthesis, as reported by Chung et al. (2005), involves stereoselective strategies to achieve the desired (3S,4R) configuration .
Comparison with Similar Compounds
Structurally analogous compounds share the pyrrolidine-3-carboxylic acid scaffold but differ in substituents, stereochemistry, and functional groups. Below is a comparative analysis based on substituent effects, synthetic yields, and safety profiles.
Structural and Functional Group Comparisons
Key Comparative Insights
Substituent Effects
- Fluorine Content: The target compound’s 2,4-difluorophenyl group enhances lipophilicity (LogP = 2.80) compared to mono-fluorinated (e.g., 4-fluorophenyl in ) or non-fluorinated analogs. Fluorine atoms improve metabolic stability and membrane permeability in drug candidates .
- Ureido vs.
- Protective Groups : The tert-butyl group in the target compound offers steric protection, while Boc-protected analogs () are intermediates in synthesis, requiring deprotection for further functionalization .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride?
- Methodology : The synthesis typically involves multi-step processes, including:
- Boc protection : tert-Butoxycarbonyl (Boc) groups are used to protect the pyrrolidine nitrogen during intermediate steps, as seen in structurally similar compounds like (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid derivatives .
- Hydrolysis of esters : Methyl or ethyl esters of the carboxylic acid moiety are hydrolyzed under acidic conditions (e.g., HCl in water at 93–96°C for 17 hours) to yield the free carboxylic acid .
- Salt formation : The final hydrochloride salt is generated by treating the free base with HCl, often in aqueous or dioxane mixtures .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodology :
- HPLC : Purity analysis (e.g., 98.7% by HPLC at 206 nm) with UV detection is standard, though response factors for impurities must be considered .
- NMR spectroscopy : 1H/13C NMR confirms stereochemistry and detects diastereomeric impurities (e.g., 0.2% acetone detected in a related compound) .
- LC/MS : Validates molecular weight (e.g., [M+H]+ = 312.4 amu) .
- Melting point : Consistency with literature values (e.g., 175–177°C) .
Q. What safety precautions are necessary when handling this compound?
- Methodology :
- PPE : Use nitrile gloves, safety goggles, and lab coats. Inspect gloves for integrity before use .
- Engineering controls : Work in a fume hood to avoid inhalation of aerosols .
- Decontamination : Wash hands thoroughly after handling; dispose of contaminated gloves per hazardous waste protocols .
Advanced Research Questions
Q. How can researchers address low yields in the final hydrochloride salt formation step?
- Methodology :
- Optimize reaction conditions : Increase HCl stoichiometry or extend reaction time (e.g., 17 hours at 93–96°C) to ensure complete protonation .
- Solvent selection : Use polar aprotic solvents (e.g., dioxane) to enhance solubility of intermediates .
- Purification : Recrystallize the salt from ethanol/water mixtures to remove unreacted starting materials .
Q. What strategies are effective for resolving enantiomeric impurities during synthesis?
- Methodology :
- Chiral chromatography : Use columns with chiral stationary phases (e.g., amylose-based) to separate (3S,4R) and (3R,4S) diastereomers .
- Crystallization-induced asymmetric transformation : Leverage differences in solubility between enantiomers in specific solvent systems .
- Enzymatic resolution : Hydrolases or lipases can selectively modify one enantiomer, though this requires screening for compatible enzymes .
Q. How to interpret conflicting NMR data for diastereomeric byproducts?
- Methodology :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign stereochemistry by analyzing through-space couplings (e.g., NOE interactions between pyrrolidine protons and aromatic fluorophenyl groups) .
- X-ray crystallography : Definitive structural confirmation, especially for ambiguous stereocenters .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values for proposed diastereomers .
Q. How to mitigate decomposition during long-term storage of the hydrochloride salt?
- Methodology :
- Storage conditions : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation .
- Stability testing : Monitor purity via HPLC every 6 months; degradation products (e.g., free carboxylic acid) indicate moisture ingress .
Data Contradiction Analysis
Q. Discrepancies in reported melting points across studies: How to resolve?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
